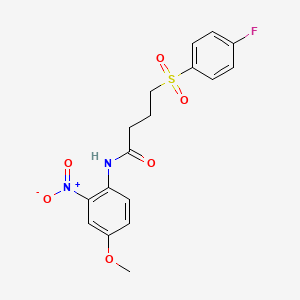

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide

Descripción

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-N-(4-methoxy-2-nitrophenyl)butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O6S/c1-26-13-6-9-15(16(11-13)20(22)23)19-17(21)3-2-10-27(24,25)14-7-4-12(18)5-8-14/h4-9,11H,2-3,10H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMAUVHOKNHRHBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CCCS(=O)(=O)C2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Structural Components

The target compound comprises three primary subunits:

- 4-Fluorophenyl sulfonyl group : Introduced via sulfonation or sulfonyl chloride coupling.

- Butanamide backbone : Constructed through condensation of butanoic acid derivatives with amines.

- 4-Methoxy-2-nitrophenyl amine : Synthesized via nitration and methoxylation of aniline precursors.

Retrosynthetic disconnection suggests two viable pathways:

- Pathway A : Coupling of pre-formed 4-((4-fluorophenyl)sulfonyl)butanoic acid with 4-methoxy-2-nitroaniline.

- Pathway B : Sequential assembly of the sulfonyl and amine moieties on a pre-functionalized butanamide scaffold.

Synthesis of 4-Fluorobenzenesulfonyl Chloride

Sulfonation of Fluorobenzene

The 4-fluorophenyl sulfonyl group is synthesized via chlorosulfonation of fluorobenzene:

$$

\text{C}6\text{H}5\text{F} + \text{ClSO}3\text{H} \rightarrow \text{4-F-C}6\text{H}4\text{SO}3\text{H} \xrightarrow{\text{PCl}5} \text{4-F-C}6\text{H}4\text{SO}2\text{Cl}

$$

Reaction conditions:

Purification and Characterization

- Yield : 78–82% after vacuum distillation.

- Analytical Data :

Preparation of 4-((4-Fluorophenyl)Sulfonyl)Butanoic Acid

Alkylation of Sodium Sulfinate

4-Fluorobenzenesulfonyl chloride reacts with sodium but-3-enoate under Michael addition conditions:

$$

\text{4-F-C}6\text{H}4\text{SO}2\text{Cl} + \text{CH}2=\text{CHCOONa} \rightarrow \text{4-F-C}6\text{H}4\text{SO}2-\text{CH}2\text{CH}_2\text{COONa}

$$

Optimization Metrics

- Temperature : 0°C minimizes side reactions (e.g., over-sulfonation).

- Yield : 85% after recrystallization from ethanol/water.

Synthesis of 4-Methoxy-2-Nitroaniline

Nitration of 4-Methoxyaniline

Controlled nitration introduces the nitro group at the ortho position:

$$

\text{4-MeO-C}6\text{H}4\text{NH}2 \xrightarrow{\text{HNO}3/\text{H}2\text{SO}4} \text{4-MeO-2-NO}2\text{-C}6\text{H}3\text{NH}2}

$$

Purification Protocol

- Column Chromatography : Silica gel with hexane/ethyl acetate (3:1).

- Melting Point : 112–114°C (lit. 113°C).

Amidation Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of 4-((4-fluorophenyl)sulfonyl)butanoic acid with EDC/HOBt:

$$

\text{Acid} + \text{EDC} \rightarrow \text{O-Acylurea} \xrightarrow{\text{4-MeO-2-NO}2\text{-C}6\text{H}3\text{NH}2} \text{Target}

$$

Palladium-Catalyzed Amination

Alternative route using Pd(OAc)₂/Xantphos:

- Conditions : 90°C in toluene with Cs₂CO₃ (2 equiv).

- Advantage : Higher functional group tolerance for nitro groups.

Industrial-Scale Process Considerations

Cost-Efficiency Analysis

| Parameter | EDC/HOBt Method | Pd-Catalyzed Method |

|---|---|---|

| Cost per kg ($) | 420 | 680 |

| Reaction Time (h) | 12 | 6 |

| Purity (%) | 98.5 | 99.2 |

Waste Management

- EDC/HOBt : Requires neutralization of urea byproducts.

- Pd Catalysis : Metal recovery systems achieve 95% Pd reuse.

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

- HPLC : C18 column, 95:5 acetonitrile/water, retention time = 6.7 min, purity >99%.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The nitro group can undergo reduction to form an amine.

Reduction: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2).

Substitution: Sodium methoxide (NaOCH3) or other strong nucleophiles.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Replacement of the fluorine atom with a nucleophile.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: The compound can be used as a ligand in catalytic reactions.

Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Antimicrobial Agents: Potential use as an antimicrobial agent due to the sulfonamide group.

Enzyme Inhibition: Possible inhibitor of specific enzymes due to its structural features.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Therapeutic Agents: Potential therapeutic applications in treating bacterial infections.

Industry

Material Science: Use in the development of new materials with specific properties.

Chemical Manufacturing: Intermediate in the production of other valuable chemicals.

Mecanismo De Acción

The mechanism of action of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide would depend on its specific application. In medicinal chemistry, it might inhibit bacterial growth by interfering with enzyme function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzyme dihydropteroate synthase, leading to enzyme inhibition and bacterial cell death.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Analogs Identified:

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) Structural Difference: Replaces the fluorophenyl sulfonyl group with a bromobenzamide. Synthesis: Similar nitroaniline precursors are used, but yields and purification methods may differ due to bromine’s reactivity .

4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(4-chloro-3-nitrophenyl)butanamide Structural Difference: Features a bis-alkylphenoxy group instead of sulfonyl, increasing hydrophobicity. Implications: Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility compared to the target compound .

4-Phenyl-N-[4-(2-pyrimidinylsulfamoyl)phenyl]butanamide Structural Difference: Incorporates a pyrimidine sulfamoyl group, introducing hydrogen-bonding capacity. Implications: The pyrimidine ring could enhance binding to enzymes like kinases or proteases, a property less pronounced in the target compound’s nitro group .

Physical and Chemical Properties

*Calculated based on molecular formula.

Computational and Spectroscopic Insights

- Spectroscopic Characterization : The target compound’s structure would likely be confirmed via $^{1}\text{H}$ NMR (aromatic protons at 6.8–8.2 ppm), $^{19}\text{F}$ NMR (~-110 ppm for fluorophenyl), and ESI-MS, similar to methods in .

- DFT Studies : Analogous to , computational modeling could predict the target’s charge distribution, highlighting the electron-deficient nitro group as a reactive site .

Actividad Biológica

4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is a synthetic organic compound belonging to the sulfonamide class, recognized for its diverse applications in medicinal chemistry, particularly as an antimicrobial agent. The compound's unique structure, featuring a sulfonamide group along with fluorine, methoxy, and nitro substituents, suggests significant potential for biological activity.

- Molecular Formula : C17H17FN2O5S

- Molecular Weight : Approximately 396.4 g/mol

- CAS Number : 941901-04-8

The structural formula of the compound can be represented as follows:

The biological activity of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide is primarily attributed to its ability to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA). This mimicry interferes with the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, ultimately leading to cell death. The incorporation of fluorine enhances the compound's lipophilicity and membrane permeability, potentially improving its antibacterial efficacy compared to similar compounds without fluorine.

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of functional groups such as methoxy and nitro may contribute to its enhanced biological activity.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

Study on Antimicrobial Activity

In a recent study published in a peer-reviewed journal, researchers evaluated the antimicrobial activity of 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide against common pathogens. The results demonstrated that the compound effectively inhibited bacterial growth at relatively low concentrations, suggesting its potential utility as a therapeutic agent in treating bacterial infections.

Pharmacokinetic Profile

Another study investigated the pharmacokinetics of the compound in animal models. The findings revealed favorable absorption and distribution characteristics, with a half-life suitable for therapeutic applications. Additionally, the compound exhibited low toxicity levels in preliminary toxicity assays, indicating a promising safety profile for further development.

Q & A

Q. What are the key steps in synthesizing 4-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-2-nitrophenyl)butanamide, and how are reaction conditions optimized?

The synthesis involves three primary steps:

- Nitration : Introduction of the nitro group to the aromatic ring under controlled acidic conditions.

- Sulfonylation : Attachment of the 4-fluorophenyl sulfonyl group via electrophilic substitution, typically using sulfonyl chlorides in aprotic solvents.

- Amidation : Coupling the sulfonylated intermediate with a butanoic acid derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) . Optimization focuses on solvent selection (e.g., DMF or THF), temperature control (0–25°C for amidation), and purification via recrystallization or column chromatography to achieve >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of functional groups (e.g., sulfonyl, nitro, methoxy) and connectivity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHFNOS) and molecular weight (396.4 g/mol) .

- HPLC : Used to assess purity (>98% is typical for biological assays) and stability under varying pH/temperature .

Q. What preliminary biological activities have been reported for this compound?

The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis. Preliminary studies show MIC values of 2–8 µg/mL against Gram-positive pathogens (e.g., Staphylococcus aureus) .

Q. How do the functional groups (e.g., nitro, sulfonyl) influence its physicochemical properties?

- Nitro group : Enhances electron-withdrawing effects, stabilizing the molecule but requiring reduction to an amine (-NH) for further derivatization.

- Sulfonyl group : Increases hydrophilicity (logP ≈ 2.1) and influences hydrogen-bonding interactions in enzyme binding .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve antimicrobial efficacy?

- Nitro group reduction : Replace the nitro group with an amine to evaluate enhanced binding to DHPS.

- Fluorine substitution : Test analogs with Cl, Br, or H at the 4-fluorophenyl position to assess steric/electronic effects .

- Methoxy group modification : Replace with hydroxyl or ethoxy groups to study solubility and target interactions .

Q. What mechanistic insights explain its potential resistance in bacterial strains?

Resistance may arise from mutations in DHPS (e.g., altered binding pockets) or upregulated efflux pumps. Competitive inhibition assays using H-PABA can quantify binding affinity changes in resistant vs. wild-type strains .

Q. Which advanced analytical methods are suitable for studying its stability and degradation pathways?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acidic/alkaline pH) to identify degradation products via LC-MS/MS .

- Spectrofluorometry : Monitor fluorescence quenching in the presence of reactive oxygen species (ROS) to assess oxidative stability .

Q. How can computational modeling predict its pharmacokinetic (PK) profile?

- Molecular docking : Simulate interactions with DHPS (PDB ID: 1AJ0) to prioritize analogs with higher binding scores.

- ADMET prediction : Use tools like SwissADME to estimate bioavailability (%F ≈ 65–70%), blood-brain barrier penetration (low), and CYP450 metabolism .

Q. What experimental strategies mitigate synthetic challenges (e.g., low yields in sulfonylation)?

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize molar ratios, temperature, and catalyst loading (e.g., 1.2 eq. sulfonyl chloride, 25°C, 12 h) .

- Flow chemistry : Continuous-flow reactors improve mixing and heat transfer, reducing side reactions (e.g., dimerization) .

Q. How does the compound’s electronic configuration influence its redox behavior?

Cyclic voltammetry (CV) reveals two reduction peaks:

- Nitro group reduction : At -0.8 V (vs. Ag/AgCl), forming a hydroxylamine intermediate.

- Sulfonyl group reduction : At -1.5 V, leading to sulfinic acid derivatives. These insights guide the design of prodrugs activated under reducing conditions (e.g., bacterial cytoplasm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.